molecular formula C18H20ClNO2 B5129815 1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-ol

1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-ol

Cat. No.: B5129815
M. Wt: 317.8 g/mol
InChI Key: DLJIWGXIMPFJLY-UHFFFAOYSA-N
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Description

1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-ol is a chemical compound that belongs to the class of aromatic ethers It is characterized by the presence of a piperidine ring substituted with a 4-chlorophenoxy group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-ol typically involves the following steps:

    Formation of the 4-chlorophenoxy group: This can be achieved through the reaction of 4-chlorophenol with an appropriate halogenated reagent under basic conditions.

    Attachment of the phenylmethyl group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a receptor antagonist or enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-ethylpiperazine: Another aromatic ether with a similar structure but with an ethyl group on the piperazine ring.

    Triadimefon: A compound with a 4-chlorophenoxy group and a triazole ring, used as a fungicide.

Uniqueness

1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c19-15-6-8-17(9-7-15)22-18-5-1-3-14(11-18)12-20-10-2-4-16(21)13-20/h1,3,5-9,11,16,21H,2,4,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJIWGXIMPFJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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